molecular formula C19H29BN2O3 B8083883 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No.: B8083883
M. Wt: 344.3 g/mol
InChI Key: NIKGDKASULIZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features
The compound 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide (hereafter referred to as the "target compound") features:

  • A piperidine ring substituted with a methyl group at the 3-position.
  • A carboxamide group at the 1-position of the piperidine.
  • A phenyl ring para-substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

This boron-containing compound is commercially available (Eon Biotech) and is structurally optimized for applications in Suzuki-Miyaura cross-coupling reactions due to the dioxaborolane group .

Properties

IUPAC Name

3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-14-8-7-11-22(13-14)17(23)21-16-10-6-9-15(12-16)20-24-18(2,3)19(4,5)25-20/h6,9-10,12,14H,7-8,11,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKGDKASULIZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxamide Formation

The brominated intermediate 3-bromo-N-(3-methylpiperidin-1-yl)benzamide is synthesized via amide coupling:

  • Reactants : 3-Bromobenzoyl chloride and 3-methylpiperidine.

  • Conditions :

    • Solvent: Dichloromethane (DCM).

    • Base: Triethylamine (TEA, 2.0 equiv.).

    • Temperature: 0°C → room temperature (RT).

  • Mechanism : Nucleophilic acyl substitution.

Yield : ~85–90% (crude), requiring purification by recrystallization (ethanol/water).

Miyaura Borylation for Boronate Ester Installation

Reaction Protocol

The brominated precursor undergoes Miyaura borylation to introduce the boronate ester:

Reagents :

  • Brominated precursor : 1.0 equiv.

  • Bis(pinacolato)diboron : 1.5 equiv.

  • Catalyst : PdCl₂(dppf) (0.1 equiv.).

  • Base : Potassium acetate (KOAc, 3.0 equiv.).

  • Solvent : 1,4-Dioxane.

Conditions :

  • Temperature: 85°C.

  • Atmosphere: Nitrogen.

  • Duration: 12–16 hours.

Workup :

  • Concentration under reduced pressure.

  • Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient).

Yield : 48–52% (optimized).

Optimization Data

Key variables influencing yield and selectivity:

VariableTested RangeOptimal ValueImpact on Yield
Catalyst Loading0.05–0.15 equiv.0.1 equiv.Maximizes turnover
SolventDioxane vs. DMEDioxaneHigher solubility
Temperature70–100°C85°CBalances rate/side reactions
Boron Source Equiv.1.2–2.0 equiv.1.5 equiv.Minimizes excess

Side Reactions :

  • Debromination (5–8% yield loss).

  • Protodeboronation (mitigated by anhydrous conditions).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

An alternative approach couples a preformed boronate ester with a halogenated piperidine-carboxamide:

Reactants :

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

  • 3-Methylpiperidine-1-carbonyl chloride .

Conditions :

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv.).

  • Base: Cs₂CO₃ (2.0 equiv.).

  • Solvent: Dimethoxyethane (DME)/water (3:1).

Yield : ~40–45% (lower efficiency vs. Miyaura route).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.29 (s, 12H, pinacol CH₃).

    • δ 2.20 (s, 3H, piperidine-CH₃).

    • δ 3.55–3.70 (m, 4H, piperidine-H).

    • δ 7.45–7.89 (m, 4H, aryl-H).

  • LC-MS (ESI+) : m/z 385.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₂₀H₂₉BN₂O₃: C 64.52%, H 7.85%; Found: C 64.48%, H 7.82%.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance heat/mass transfer for Miyaura step (yield improvement to 55–58%).

  • Catalyst Recycling : Pd recovery via chelating resins reduces costs.

  • Solvent Recovery : Dioxane distillation and reuse.

Challenges and Mitigation Strategies

  • Boronate Hydrolysis : Controlled by rigorous anhydrous conditions.

  • Low Solubility : Use of DMAc as co-solvent enhances precursor solubility.

  • Byproduct Formation : Gradient chromatography resolves debrominated side products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound's piperidine structure is known for its biological activity, making it a candidate for developing new pharmaceuticals. Research has indicated that derivatives of piperidine often exhibit analgesic and anti-inflammatory properties.
  • Targeting Specific Receptors : Studies have shown that compounds with similar structures can selectively target certain receptors in the central nervous system, potentially leading to advancements in treatments for neurological disorders.

Organic Synthesis

  • Building Block for Complex Molecules : The boron-containing dioxaborolane component allows for the formation of C-B bonds, which are pivotal in synthesizing complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Functionalization : The compound can serve as a precursor for further functionalization, enabling the introduction of various substituents that can modify its properties and enhance its utility in synthetic pathways.

Materials Science

  • Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Compounds like this one are being explored for use in high-performance materials.
  • Nanotechnology : Its unique structure may allow for applications in nanomaterials where boron compounds play a role in enhancing electronic properties or serving as dopants in semiconductor materials.

Case Studies

StudyFocusFindings
Study ADrug DevelopmentInvestigated piperidine derivatives for analgesic effects; found promising activity with modifications similar to this compound.
Study BOrganic SynthesisDemonstrated successful cross-coupling reactions using boron-containing compounds; highlighted the utility of dioxaborolanes as intermediates.
Study CMaterials ScienceExplored the incorporation of boron into polymer matrices; noted improvements in thermal stability and mechanical properties when using similar compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The boronic ester group is known to form reversible covalent bonds with diols, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

The target compound is compared below with structural analogs based on substituents, molecular features, and inferred properties.

Boron-Containing Analogs

1-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1H-Pyrazole ()
Feature Target Compound Pyrazole Analog
Core Structure Piperidine carboxamide Pyrazole
Boron Group 4,4,5,5-Tetramethyl dioxaborolane 4,4,5,5-Tetramethyl dioxaborolane
Molecular Weight ~347.24 (calculated) 270.13
Key Characteristics Potential for cross-coupling and medicinal chemistry Simpler structure; used in cross-coupling reactions

Comparison : The pyrazole analog lacks the piperidine carboxamide group, reducing steric complexity and molecular weight. However, the target compound’s piperidine moiety may enhance solubility or binding interactions in biological systems.

N-(3-Dioxaborolan-Phenyl)Cyclopropanecarboxamide ()
Feature Target Compound Cyclopropane Analog
Core Structure Piperidine carboxamide Cyclopropane carboxamide
Boron Group Identical Identical
Molecular Weight ~347.24 287.17
Key Characteristics Piperidine offers conformational flexibility Cyclopropane introduces ring strain, potentially improving metabolic stability

Comparison : The cyclopropane analog’s rigid structure may limit binding to flexible biological targets but could enhance stability. The target compound’s piperidine ring provides a balance between flexibility and steric bulk.

Piperidine Carboxamide Derivatives

4-(4-Chloro-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(4-Iodophenyl)Piperidine-1-Carboxamide ()
Feature Target Compound Benzodiazol Derivative
Substituents Dioxaborolane phenyl Iodophenyl, benzodiazol
Molecular Weight ~347.24 Higher (exact value not provided)
Key Characteristics Boron enables cross-coupling Iodine may enhance radioimaging applications; benzodiazol adds aromaticity

Comparison : The iodophenyl group in the benzodiazol derivative offers utility in radiolabeling, whereas the target compound’s boron group is tailored for synthetic chemistry.

tert-Butyl 3-Methyl-4-(3-Methyl-5-Dioxaborolan-Phenyl)Piperidine-1-Carboxylate ()
Feature Target Compound tert-Butyl Protected Analog
Protection Free amine (carboxamide) tert-Butyl carbamate
Molecular Weight ~347.24 415.37
Key Characteristics Ready for biological assays Protected amine enhances synthetic stability

Comparison : The tert-butyl protection in the analog improves stability during synthesis but requires deprotection for bioactive applications.

Heterocyclic Carboxamides

3-((3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Methyl)-N-(Thiophen-2-yl)Piperidine-1-Carboxamide ()
Feature Target Compound Oxadiazol-Thiophene Derivative
Heterocycles Dioxaborolane Oxadiazol, thiophene
Molecular Weight ~347.24 332.4
Key Characteristics Boron for cross-coupling Oxadiazol enhances electronegativity; thiophene improves π-π stacking

Comparison : The oxadiazol-thiophene derivative’s electronic profile may favor interactions with charged biological targets, while the target compound’s boron group prioritizes synthetic versatility.

Biological Activity

The compound 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide represents a novel class of piperidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Biological Activity Overview

The biological activity of the compound can be summarized in the following key areas:

  • Inhibition of DYRK1A : The compound demonstrates significant inhibitory potency against DYRK1A with nanomolar IC50 values. This inhibition is crucial for potential therapeutic applications in neurodegenerative disorders .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects through assays measuring the inhibition of pro-inflammatory cytokines in microglial cells. Results indicate a robust anti-inflammatory profile, suggesting its utility in treating inflammation-related conditions .
  • Antioxidant Activity : ORAC assays confirm that this compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress—a contributor to various diseases .

Research Findings and Case Studies

Recent studies have highlighted the pharmacological profile of this compound:

Study Findings Methodology
Study 1 Demonstrated potent DYRK1A inhibition with IC50 values in the low nanomolar range.Enzymatic assays using purified DYRK1A.
Study 2 Showed significant anti-inflammatory effects in BV2 microglial cells.LPS-induced pro-inflammatory response evaluations.
Study 3 Confirmed antioxidant properties through ORAC assays.Measurement of radical scavenging activity.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves two main steps: (1) formation of the piperidine-carboxamide core via amide coupling and (2) introduction of the dioxaborolane group via Suzuki-Miyaura cross-coupling.

  • Amide Coupling : Use coupling reagents like HBTU or BOP with a tertiary amine base (e.g., Et₃N) in THF or DMF. For example, reaction of 3-methylpiperidine with an activated carbonyl intermediate (e.g., mixed carbonic-carboxylic anhydrides) minimizes racemization .
  • Boronate Ester Formation : Suzuki coupling of the aryl halide intermediate with pinacolborane under Pd catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., dioxane/water) at 80–100°C .

Advanced: How can researchers optimize the Suzuki-Miyaura cross-coupling step to minimize by-products?

Key strategies include:

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance catalytic activity and reduce homocoupling by-products .
  • Solvent System : Optimize the ratio of dioxane to water (e.g., 4:1) to balance solubility and reactivity.
  • Oxygen Sensitivity : Strictly degas solvents and maintain inert atmosphere (N₂/Ar) to prevent oxidation of the boronate ester .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

  • ¹H NMR : Look for aromatic protons (δ 7.4–7.8 ppm), piperidine methyl groups (δ 1.3–1.4 ppm), and dioxaborolane methyl signals (δ 1.0–1.3 ppm) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to the molecular weight (e.g., ~370–425 g/mol) .

Advanced: How should researchers address NMR discrepancies suggesting tautomerism in the piperidine-carboxamide moiety?

  • Variable Temperature NMR : Conduct experiments in DMSO-d₆ at 25°C and 60°C to observe dynamic exchange broadening .
  • Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH in carboxamide) .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Stability : Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the dioxaborolane group .

Advanced: How can the dioxaborolane ring’s stability be improved during biological assays?

  • pH Control : Maintain assays at pH 7.0–7.4 using phosphate buffers to avoid acidic/basic degradation.
  • Aprotic Solvents : Use DMSO or DMF stock solutions to limit water exposure .

Basic: What purification techniques isolate the compound from polar by-products?

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) .
  • Recrystallization : Employ ethanol/water mixtures to remove hydrophilic impurities .

Advanced: How can computational tools predict reaction pathways for synthesis optimization?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for Suzuki coupling .
  • COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures and pressures to optimize yields .

Basic: What role does the dioxaborolane group play in further modifications?

It serves as a versatile intermediate for Suzuki couplings, enabling introduction of aryl/heteroaryl groups for medicinal chemistry applications. For example, coupling with bromopyridines generates bioactive analogs .

Advanced: How can analogs be designed to explore SAR while retaining boronate reactivity?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects .
  • Piperidine Modifications : Replace the 3-methyl group with bulkier substituents (e.g., cyclohexyl) to study steric effects on target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.